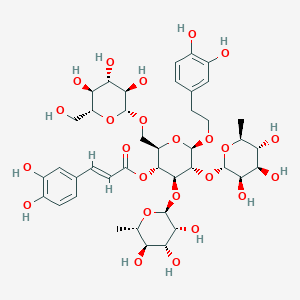
2'-Rhamnoechinacoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Rhamnoechinacoside is a naturally occurring compound sourced from the plant Cistanche tubulosa . It belongs to the class of phenylethanoid glycosides and has a molecular formula of C41H56O24 with a molecular weight of 932.9 g/mol . This compound is known for its various bioactive properties and has been the subject of numerous scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2’-Rhamnoechinacoside can be achieved through various synthetic routes. One common method involves the extraction from natural sources such as Cistanche tubulosa . The extraction process typically includes solvent extraction followed by purification steps such as chromatography.
Industrial Production Methods
Industrial production of 2’-Rhamnoechinacoside often involves large-scale extraction from plant materials. The process includes drying the plant material, followed by solvent extraction using solvents like methanol or ethanol . The extract is then purified using techniques such as column chromatography to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2’-Rhamnoechinacoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize 2’-Rhamnoechinacoside.
Reduction: Reducing agents like sodium borohydride (NaBH4) are used to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
2’-Rhamnoechinacoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of 2’-Rhamnoechinacoside involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of mitogen-activated protein kinase (MAPK) pathways, nuclear factor kappa-B (NF-κB), and caspases . These interactions contribute to its neuroprotective and anti-inflammatory properties.
Comparación Con Compuestos Similares
2’-Rhamnoechinacoside is similar to other phenylethanoid glycosides such as echinacoside and acteoside. it is unique due to its specific molecular structure and the presence of a rhamnose moiety
List of Similar Compounds
- Echinacoside
- Acteoside
- Yulanoside A
- Yulanoside B
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56O24/c1-15-26(48)29(51)33(55)39(59-15)64-36-35(63-25(47)8-5-17-3-6-19(43)21(45)11-17)24(14-58-38-32(54)31(53)28(50)23(13-42)61-38)62-41(57-10-9-18-4-7-20(44)22(46)12-18)37(36)65-40-34(56)30(52)27(49)16(2)60-40/h3-8,11-12,15-16,23-24,26-46,48-56H,9-10,13-14H2,1-2H3/b8-5+/t15-,16-,23+,24+,26-,27-,28+,29+,30+,31-,32+,33+,34+,35+,36-,37+,38+,39-,40-,41+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKLXIXCISVOEG-BFOZOFGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)COC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56O24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
932.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
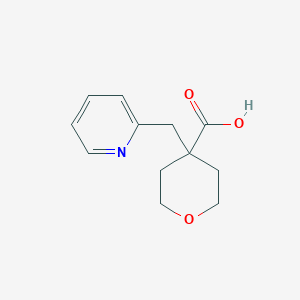
![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)
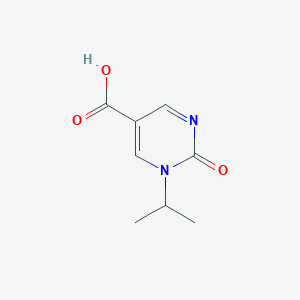


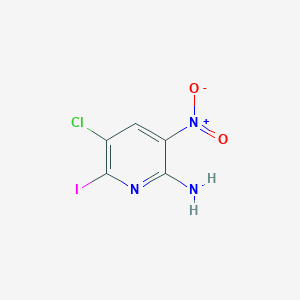
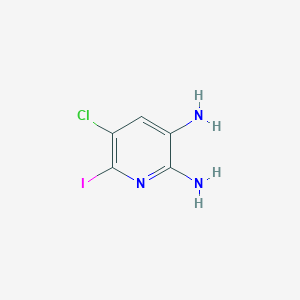


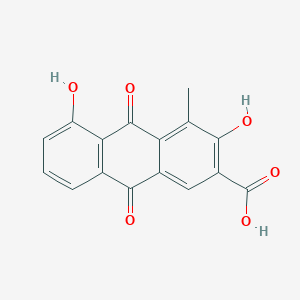
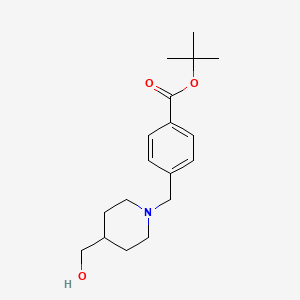
![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)
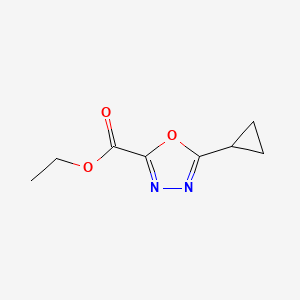
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)
